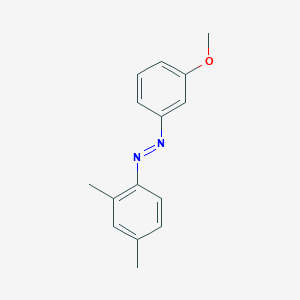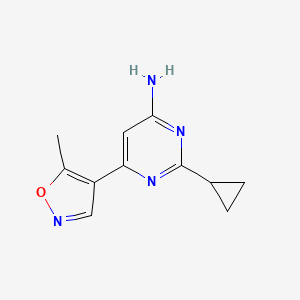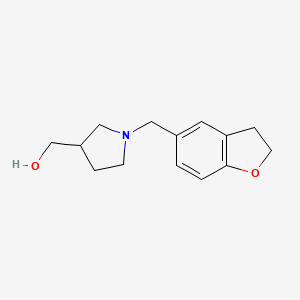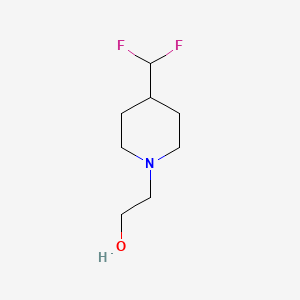
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl, chloromethyl, and cyclopropylmethyl groups attached to the pyrazole ring can potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step, possibly through a cyclization reaction involving a 1,3-diketone and hydrazine or a similar nitrogen source. The trifluoromethyl, chloromethyl, and cyclopropylmethyl groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic system. The trifluoromethyl, chloromethyl, and cyclopropylmethyl groups would be attached to different positions on this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating cyclopropylmethyl and chloromethyl groups. The pyrazole ring itself can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and boiling/melting points .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activity
One significant area of application is in the synthesis of novel pyrazole derivatives with potential antioxidant and antimicrobial properties. For instance, a study by Bonacorso et al. (2015) reported on the synthesis of a novel series of pyrazolines with attached pyrazole rings, demonstrating promising antioxidant activity and antimicrobial effects against a variety of fungi and yeasts. These compounds were synthesized through a cyclocondensation reaction, showcasing the versatility of pyrazole derivatives in medicinal chemistry Bonacorso et al., 2015.
Synthesis of Pyrazole Derivatives
In addition to medicinal applications, pyrazole derivatives synthesized from chloromethylated precursors have been explored for their synthetic utility. Ogurtsov and Rakitin (2021) developed a novel synthesis pathway for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound that serves as an intermediate for further chemical transformations. This compound has shown potential for generating substances with pharmacological properties, highlighting the role of chloromethylated pyrazoles in the development of new therapeutic agents Ogurtsov & Rakitin, 2021.
Catalytic Applications
The utility of pyrazole derivatives extends into catalysis, where they have been used as ligands in metal-catalyzed reactions. A study by Lu et al. (2019) described the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, showcasing the compound's application in producing regioselective cycloaddition reactions. This research not only highlights the synthetic versatility of pyrazole derivatives but also their potential application in green chemistry and catalysis Lu et al., 2019.
Ligand Chemistry
Pyrazole derivatives also find application in ligand chemistry, where they are used to synthesize complexes with various metals. For example, research by Reger et al. (2003) demonstrated the synthesis of a silver(I) complex containing a unique anion, using a pyrazole derivative as a ligand. This work contributes to the field of coordination chemistry by introducing new metal-ligand complexes with potential applications in catalysis and materials science Reger et al., 2003.
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c10-3-7-5-15(4-6-1-2-6)14-8(7)9(11,12)13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLLYLWGHUIRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)

![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)


![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)